molecular formula C10H16BN3O2 B1454687 (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid CAS No. 936353-84-3

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B1454687
CAS No.: 936353-84-3
M. Wt: 221.07 g/mol
InChI Key: YGZOCDXCJWHNQN-UHFFFAOYSA-N
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Description

“(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 936353-84-3 . It has a molecular weight of 221.07 and its IUPAC name is 6- (4-methyl-1-piperazinyl)-3-pyridinylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16BN3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8,15-16H,4-7H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C . The compound has a number of heavy atoms: 16, and a number of aromatic heavy atoms: 6 . It has a molar refractivity of 70.32 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Ligands : Compounds like 6-(pyrrol-2-yl)-2,2‘-bipyridine were synthesized using an in situ generated boronic acid for the Suzuki coupling, demonstrating the utility of boronic acids in creating complex structures with potential applications in various fields including medicinal chemistry (Böttger et al., 2012).

Catalytic Applications

  • Green Chemistry and Catalysis : A study illustrated the use of nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives. This showcases an eco-friendly, efficient approach to synthesizing compounds that may include (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid or its derivatives (Murugesan et al., 2016).

Chemical Characterization and Properties

  • Structural Characterization : The paper by Karczmarzyk and Malinka (2008) focused on the crystal and molecular structures of analgesic isothiazolopyridines, providing insights into the molecular packing and hydrogen bonding characteristics that can be relevant for understanding the properties of boronic acid derivatives like this compound (Karczmarzyk & Malinka, 2008).

Synthesis of Complex Molecules

  • Suzuki Cross-Coupling : A study highlighted the synthesis of halopyridin-2-yl-boronic acids and esters, key intermediates in Suzuki cross-coupling reactions. This process is essential for creating diverse pyridine libraries, which could include derivatives of this compound (Bouillon et al., 2003).

Pharmaceutical Research

  • Histamine Receptor Ligands : Research on 2-aminopyrimidines as ligands for the histamine H4 receptor highlighted compounds like 4- tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, indicating the potential pharmaceutical applications of related compounds (Altenbach et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . The precautionary statements associated with it are P261-P305+P351+P338 .

Properties

IUPAC Name

[6-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BN3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8,15-16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZOCDXCJWHNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694403
Record name [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936353-84-3
Record name [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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